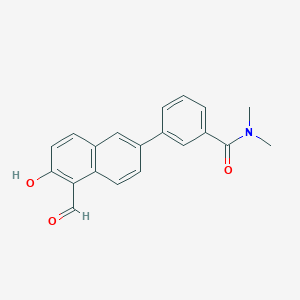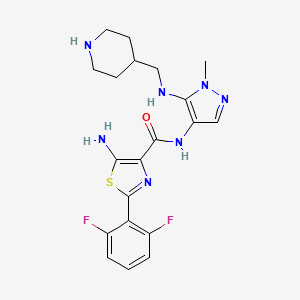![molecular formula C24H31FN2O3 B10836859 4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)
4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US8975409, Comparative compound B, is a small molecular drug with the chemical formula C24H31FN2O3. It is known for its potential therapeutic applications, particularly as a sphingosine-1-phosphate receptor antagonist . This compound is characterized by its complex structure, which includes a fluorophenoxy group and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US8975409, Comparative compound B, involves multiple steps. One of the key steps includes the formation of the amide bond between a substituted phenylamine and a fluorophenoxybenzoic acid derivative. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
US8975409, Comparative compound B, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities .
Scientific Research Applications
US8975409, Comparative compound B, has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of sphingosine-1-phosphate receptor antagonists.
Biology: Investigated for its role in modulating cellular processes such as proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions like ulcerative colitis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of US8975409, Comparative compound B, involves its interaction with the sphingosine-1-phosphate receptor 2 (S1PR2). By binding to this receptor, the compound inhibits the signaling pathways mediated by sphingosine-1-phosphate, leading to reduced cell proliferation and increased apoptosis. This mechanism is particularly relevant in the context of inflammatory diseases and cancer .
Comparison with Similar Compounds
Similar Compounds
- SCHEMBL5912478
- CHEMBL3401375
- BDBM149711
Uniqueness
US8975409, Comparative compound B, stands out due to its specific interaction with the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists. Its unique structure, including the fluorophenoxy group, contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C24H31FN2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C24H31FN2O3/c1-3-18(4-2)17-24(29)12-14-27(15-13-24)23(28)26-20-6-5-7-22(16-20)30-21-10-8-19(25)9-11-21/h5-11,16,18,29H,3-4,12-15,17H2,1-2H3,(H,26,28) |
InChI Key |
QDTNDGDKXXSUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)


![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836826.png)
![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
